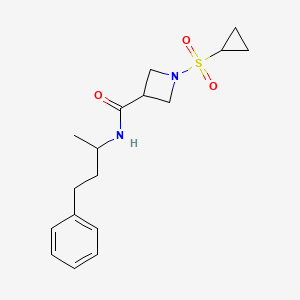![molecular formula C21H25N3O3 B2436633 3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid CAS No. 1021214-06-1](/img/structure/B2436633.png)
3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid” has the molecular formula C21H25N3O3 . It is not intended for human or veterinary use and is available for research use only .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 367.449 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Eco-friendly Synthesis in Cosmetic Chemistry
The compound has relevance in the eco-friendly synthesis of aromatic esters, which are significant in cosmetic chemistry. An example includes the use of solid–liquid solvent‐free phase transfer catalysis and acidic catalysis in dry media for the synthesis of aromatic esters like 3‐methylbutyl 4‐methoxycinnamate and 2‐ethylhexyl 4‐(dimethylamino)benzoate, which are known as ultraviolet B sunscreen filters. This process shows an improvement and simplification over classical procedures in a Green Chemistry context (Villa et al., 2005).
Antimicrobial and Molluscicidal Activity
Compounds structurally related to the chemical have been isolated from natural sources like Piper aduncum leaves, exhibiting significant antibacterial activities. These include prenylated benzoic acid derivatives which have shown antimicrobial and molluscicidal properties, demonstrating the potential of such compounds in pharmaceutical and agricultural applications (Orjala et al., 1993).
Mixed Ligand Concepts in Radiochemistry
In radiochemistry, mixed ligand fac-tricarbonyl complexes, which can include structures similar to the compound , are used. These are prepared from precursors like [M(OH2)3(CO)3]+, showing potential in the labeling of bioactive molecules containing monodentate or bidentate donor sites. This [2 + 1] approach is crucial for influencing the physico-chemical properties of conjugates, important in medical imaging and diagnostics (Mundwiler et al., 2004).
Antioxidant Properties
A series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, which can be structurally related to the compound of interest, have shown significant antioxidant properties. These are synthesized via a green chemistry approach and have applications in preventing oxidative stress-related diseases (Naik et al., 2012).
Sensing Applications
Imidazole derivatives similar to the compound have been used in the development of luminescent sensors for the detection of cyanide and mercury ions. These compounds can be utilized in environmental monitoring and public safety to detect toxic substances (Emandi et al., 2018).
Solar Energy
Compounds with a similar structure have been used in dye-sensitized solar cells, indicating the potential of such compounds in renewable energy technologies. They are involved in improving the efficiency of solar cells, contributing to the development of sustainable energy sources (Wu et al., 2013).
Propiedades
IUPAC Name |
3-[1-(2-methoxyethyl)benzimidazol-2-yl]-4-(3-methylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-6-5-7-17(12-15)22-14-16(13-20(25)26)21-23-18-8-3-4-9-19(18)24(21)10-11-27-2/h3-9,12,16,22H,10-11,13-14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLHBGQAYAYRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B2436553.png)
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)

![(E)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
![N-[(1R,2R)-2-Aminocyclohexyl]benzamide;hydrochloride](/img/structure/B2436572.png)

